molecular formula C26H20BrClN2O5 B11687709 (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687709
M. Wt: 555.8 g/mol
InChI Key: PUHJXGKBOSQMFV-UDWIEESQSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzyloxy, bromo, ethoxy, and chlorophenyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as halogenation, alkylation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Condensation: Combination of two molecules with the elimination of a small molecule, such as water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its various functional groups can interact with biological molecules, providing insights into biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to specific biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H20BrClN2O5

Molecular Weight

555.8 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20BrClN2O5/c1-2-34-22-14-17(13-21(27)23(22)35-15-16-6-4-3-5-7-16)12-20-24(31)29-26(33)30(25(20)32)19-10-8-18(28)9-11-19/h3-14H,2,15H2,1H3,(H,29,31,33)/b20-12+

InChI Key

PUHJXGKBOSQMFV-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Origin of Product

United States

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